An In-Depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to present a scientifically grounded profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential biological applications, serving as a valuable resource for researchers exploring the therapeutic potential of novel thiazole derivatives.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic activities.[1][2][3] Thiazole derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2][3] The subject of this guide, 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, combines the thiazole core with key functional groups—an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position—that are expected to modulate its chemical and biological behavior.
Physicochemical and Spectroscopic Profile
Based on its chemical structure, the fundamental properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be predicted.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₆N₂O₂S | [4] |
| Molecular Weight | 170.19 g/mol | [4] |
| CAS Number | 59965-53-6 | [4] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred |
| Melting Point | Not available in literature. | |
| Boiling Point | Not available in literature. | |
| pKa | The hydroxyl group is expected to be acidic. | Inferred |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the following are predicted characteristics based on the molecule's structure:
-
¹H NMR: The spectrum would likely show a quartet and a triplet corresponding to the ethyl protons of the ethoxy group. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the six carbon atoms, including the nitrile carbon, the carbons of the thiazole ring, and the ethyl carbons.
-
IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C-O stretching for the ethoxy group, and vibrations characteristic of the thiazole ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 170.19, with fragmentation patterns corresponding to the loss of the ethoxy group, nitrile group, and other fragments.
Synthesis and Characterization
A plausible synthetic route for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be conceptualized based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[1][5][6][7] One potential pathway involves the reaction of an appropriate α-halocarbonyl compound with a thioamide derivative.
A more specific and likely approach would be a variation of the Gewald reaction, which is known for the synthesis of 2-aminothiophenes and can be adapted for thiazoles.[8][9][10][11][12] A possible retrosynthetic analysis suggests that the target molecule could be formed from the cyclization of a thiourea derivative with a suitable three-carbon precursor bearing the cyano and ester functionalities.
Proposed Synthetic Protocol
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is based on the reaction of ethyl cyanoacetate with a source of thiocyanate, followed by cyclization and subsequent ethoxylation.
Step 1: Formation of a Thiourea Intermediate Reaction of ethyl cyanoacetate with an isothiocyanate in the presence of a base would yield a key thiourea intermediate.
Step 2: Cyclization to form the Thiazole Ring This intermediate could then undergo an intramolecular cyclization, potentially promoted by a mild acid or base, to form the 4-hydroxythiazole-5-carbonitrile core.
Step 3: Ethoxylation at the 2-position The final step would involve the introduction of the ethoxy group at the 2-position of the thiazole ring. This could potentially be achieved through reaction with ethanol under acidic conditions or via a nucleophilic substitution reaction on a suitable precursor.
A more direct, one-pot approach could involve the reaction of ethyl 2-cyano-3-ethoxyacrylate with thiourea.[13][14][15]
Caption: Proposed synthetic workflow for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Chemical Reactivity and Stability
The reactivity of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is governed by the interplay of its functional groups and the aromatic thiazole ring.
-
4-Hydroxyl Group: This group is expected to exhibit phenolic character, making it acidic and susceptible to deprotonation in the presence of a base. It can also undergo O-alkylation or O-acylation. The hydroxyl group's presence also introduces the possibility of keto-enol tautomerism, which could influence its reactivity.[16][17]
-
2-Ethoxy Group: The ethoxy group is generally stable but could be cleaved under harsh acidic conditions. The C2 position of the thiazole ring is often susceptible to nucleophilic attack, although the ethoxy group is a relatively poor leaving group.[18][19]
-
5-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.
-
Thiazole Ring: The thiazole ring itself is relatively stable due to its aromaticity.[20][21][22] Electrophilic substitution would likely occur at the C4 or C5 position, depending on the directing effects of the existing substituents.[18]
Caption: Predicted reactivity of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, the thiazole scaffold is a well-established pharmacophore.[23][24][25] Derivatives of thiazole have demonstrated a broad range of therapeutic effects.
-
Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[2][3] The substituents on the thiazole ring of the title compound could potentially interact with biological targets involved in cancer progression.
-
Antimicrobial Activity: The thiazole nucleus is a component of several antimicrobial agents. The specific functional groups of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile could confer antibacterial or antifungal properties.
-
Enzyme Inhibition: The structure of this molecule makes it a candidate for screening as an inhibitor of various enzymes. For example, some thiazole derivatives are known to inhibit kinases, which are important targets in cancer therapy.
Caption: Potential therapeutic areas for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.
Conclusion
2-Ethoxy-4-hydroxythiazole-5-carbonitrile represents an interesting, yet underexplored, chemical entity. This technical guide, by drawing parallels with known thiazole chemistry, provides a foundational understanding of its likely properties and potential. The proposed synthetic strategies and predicted reactivity offer a starting point for its chemical synthesis and further derivatization. Given the rich pharmacology of the thiazole scaffold, this compound warrants further investigation for its potential as a novel therapeutic agent. Experimental validation of the properties and biological activities outlined in this guide is a crucial next step for the scientific community.
References
Sources
- 1. One moment, please... [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 54605-72-0,1-Phenylpyrazole-4-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. Thiazole - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
